3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide is a complex organic compound with the molecular formula C20H14N4O6. It is characterized by the presence of nitro groups and benzamide functionalities, making it a compound of interest in various chemical and biological research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide typically involves the nitration of benzamide derivatives. The process begins with the nitration of benzoic acid to form 3-nitrobenzoic acid. This is followed by the formation of 3-nitrobenzoyl chloride through reaction with thionyl chloride. The final step involves the reaction of 3-nitrobenzoyl chloride with 3-nitroaniline under controlled conditions to yield the target compound .
Industrial Production Methods
the general principles of organic synthesis, including the use of nitration and acylation reactions, are applicable .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigating potential pharmacological properties and as a model compound for drug development.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide involves its interaction with biological molecules through its nitro and benzamide groups. These interactions can lead to various biochemical effects, including enzyme inhibition and interaction with DNA. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential activity in disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-N-(2-((3-nitrobenzoyl)amino)phenyl)benzamide
- 2-Nitro-N-(3-((2-nitrobenzoyl)amino)phenyl)benzamide
- 4-Nitro-N-(3-((4-nitrobenzoyl)amino)phenyl)benzamide
Uniqueness
3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide is unique due to its specific arrangement of nitro and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields .
Properties
CAS No. |
4233-27-6 |
---|---|
Molecular Formula |
C20H14N4O6 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14N4O6/c25-19(13-4-1-8-17(10-13)23(27)28)21-15-6-3-7-16(12-15)22-20(26)14-5-2-9-18(11-14)24(29)30/h1-12H,(H,21,25)(H,22,26) |
InChI Key |
RVXLBJBAHDYPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.